Cas no 2248175-89-3 ((2S)-2-(3-Methyloxetan-3-yl)propanoic acid)

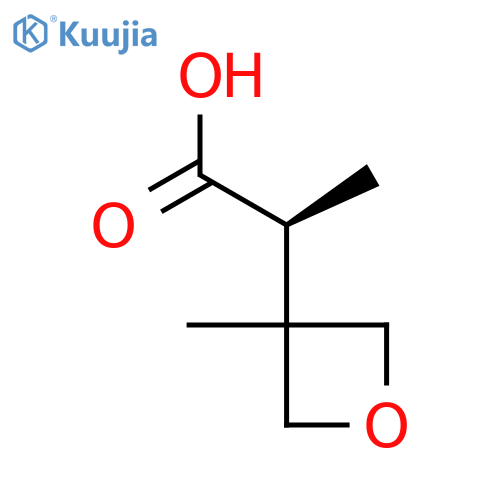

2248175-89-3 structure

商品名:(2S)-2-(3-Methyloxetan-3-yl)propanoic acid

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2248175-89-3

- EN300-6505998

- (2S)-2-(3-Methyloxetan-3-yl)propanoic acid

-

- インチ: 1S/C7H12O3/c1-5(6(8)9)7(2)3-10-4-7/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1

- InChIKey: YFOLAAPYZTVBOM-RXMQYKEDSA-N

- ほほえんだ: O1CC(C)(C1)[C@@H](C(=O)O)C

計算された属性

- せいみつぶんしりょう: 144.078644241g/mol

- どういたいしつりょう: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505998-0.25g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 0.25g |

$2525.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-5.0g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 5g |

$7961.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-2.5g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 2.5g |

$5380.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-0.05g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 0.05g |

$2306.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-0.5g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 0.5g |

$2635.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-1.0g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 1g |

$2745.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-0.1g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 0.1g |

$2415.0 | 2023-05-29 | ||

| Enamine | EN300-6505998-10.0g |

(2S)-2-(3-methyloxetan-3-yl)propanoic acid |

2248175-89-3 | 10g |

$11805.0 | 2023-05-29 |

(2S)-2-(3-Methyloxetan-3-yl)propanoic acid 関連文献

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2248175-89-3 ((2S)-2-(3-Methyloxetan-3-yl)propanoic acid) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬